Bis(1H-1,2,3-benzotriazol-1-ylmethyl)(butyl)amine
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Overview
Description
Bis(1H-1,2,3-benzotriazol-1-ylmethyl)(butyl)amine is a compound that features two benzotriazole groups attached to a butan-1-amine backbone Benzotriazole derivatives are known for their versatility in synthetic chemistry, particularly in the formation of nitrogen-containing heterocycles
Preparation Methods
Synthetic Routes and Reaction Conditions
Bis(1H-1,2,3-benzotriazol-1-ylmethyl)(butyl)amine can be synthesized through a multi-step process involving the reaction of benzotriazole with formaldehyde and butan-1-amine. The general synthetic route involves the following steps:
Formation of Benzotriazole Derivative: Benzotriazole is reacted with formaldehyde to form a benzotriazolylmethyl intermediate.
Reaction with Butan-1-amine: The intermediate is then reacted with butan-1-amine under controlled conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Bis(1H-1,2,3-benzotriazol-1-ylmethyl)(butyl)amine undergoes various types of chemical reactions, including:
Substitution Reactions: The benzotriazole groups can be displaced by nucleophiles, leading to the formation of new compounds.
Reduction Reactions: The compound can be reduced to form secondary and tertiary amines.
Cyclization Reactions: It can undergo cyclization to form heterocyclic compounds such as piperidines and julolidines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include Grignard reagents and allyltrimethylsilanes.
Reduction Reactions: Sodium borohydride (NaBH4) is often used as a reducing agent.
Cyclization Reactions: Cyclization can be facilitated by the use of bases and heat.
Major Products Formed
Substituted Piperidines: Formed through reactions with allyltrimethylsilanes.
Julolidines: Formed through cyclization reactions involving benzotriazole intermediates.
Scientific Research Applications
Bis(1H-1,2,3-benzotriazol-1-ylmethyl)(butyl)amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex heterocyclic compounds.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmacologically active compounds.
Industry: Used in the production of materials with specific properties, such as corrosion inhibitors and UV stabilizers.
Mechanism of Action
The mechanism of action of Bis(1H-1,2,3-benzotriazol-1-ylmethyl)(butyl)amine involves its ability to act as a versatile synthetic intermediate. The benzotriazole groups can stabilize various intermediates during chemical reactions, facilitating the formation of desired products. The compound can interact with molecular targets through non-covalent interactions, such as hydrogen bonding and π-π stacking, which are crucial for its biological and chemical activities.
Comparison with Similar Compounds
Similar Compounds
N,N-bis(benzotriazol-1-ylmethyl)benzylamine: Similar structure but with a benzyl group instead of a butyl group.
N,N-bis(benzotriazol-1-ylmethyl)(p-N’,N’-dimethylphenyl)amine: Contains a dimethylphenyl group.
Uniqueness
Bis(1H-1,2,3-benzotriazol-1-ylmethyl)(butyl)amine is unique due to its specific structure, which imparts distinct reactivity and stability. The presence of the butan-1-amine backbone provides different steric and electronic properties compared to its analogs, making it suitable for specific applications in synthetic chemistry and materials science.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N,N-bis(benzotriazol-1-ylmethyl)butan-1-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N7/c1-2-3-12-23(13-24-17-10-6-4-8-15(17)19-21-24)14-25-18-11-7-5-9-16(18)20-22-25/h4-11H,2-3,12-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZEMNWGOERTXSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CN1C2=CC=CC=C2N=N1)CN3C4=CC=CC=C4N=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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